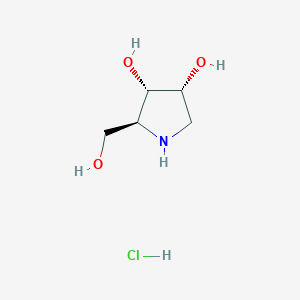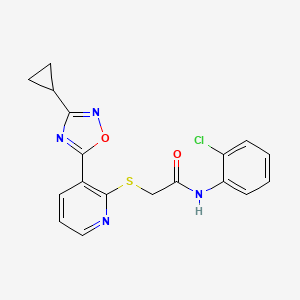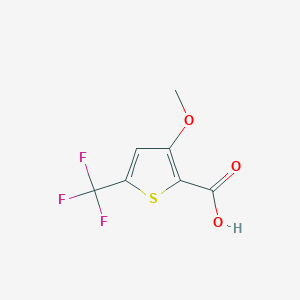
3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
Vue d'ensemble
Description
“3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C7H5F3O3S . It has a molecular weight of 226.18 .
Synthesis Analysis
The synthesis of thiophene derivatives like “this compound” can be achieved through various methods. For instance, thiophene-2,5-dicarboxylic acid reacted with SF4 and HF to produce 5-(trifluoromethyl)thiophene-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5F3O3S/c1-13-3-2-4(7(8,9)10)14-5(3)6(11)12/h2H,1H3,(H,11,12) .
Chemical Reactions Analysis
As a thiophene derivative, “this compound” can undergo various chemical reactions. For example, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .
Applications De Recherche Scientifique
Mass Spectrometry Applications
- The mass spectra of substituted thiophene-2-carboxylic acids, including 3-methoxy derivatives, have been studied, indicating their utility in differentiating isomeric compounds via mass spectrometry. This application is significant in analytical chemistry for compound identification and structural analysis (Fisichella, Occhipinti, Consiglio, Spinelli, & Noto, 1982).
Chemical Synthesis
- Thiophene-2-carboxylic acid derivatives, including methoxy variants, are utilized in chemical synthesis, particularly in the creation of Säureamiden and esters. These compounds have implications in developing new chemical entities with potential applications in various fields (Sauter & Dzerovicz, 1970).
Decarboxylation Studies
- Studies on the decarboxylation of benzo[b] thiophene-2-carboxylic acids, including methoxy analogs, provide insights into chemical reactions that are foundational in organic chemistry and are vital for the synthesis of various organic compounds (Jackson & Bowlus, 1980).
Electrochemical Applications
- Functionalized thiophene polymers, including those derived from methoxy-substituted thiophene carboxylic acids, are used in electrochemical applications. These polymers are essential in developing new materials for electronics, sensors, and other advanced technologies (Welzel, Kossmehl, Schneider, & Plieth, 1995).
Organic Reactions and Catalysis
- Research into the kinetics and mechanisms of hydrogen exchange in thiophenes, including methoxy-substituted derivatives, contributes to the understanding of organic reaction mechanisms and catalysis. Such studies are fundamental to the field of organic chemistry (Butler & Hendry, 1970).
Organic Material Synthesis
- Thiophene-2-carboxylic acid derivatives, such as methoxy-substituted compounds, are utilized in synthesizing organic materials with potential applications in electronics, pharmaceuticals, and other industries (Sheng, Fan, & Wu, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c1-13-3-2-4(7(8,9)10)14-5(3)6(11)12/h2H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHXNKJSJKISON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(3-tert-butyl-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3,4-thiadiazin-5-yl)acetate](/img/structure/B2423318.png)
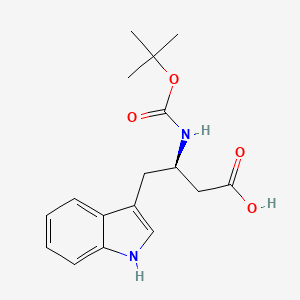

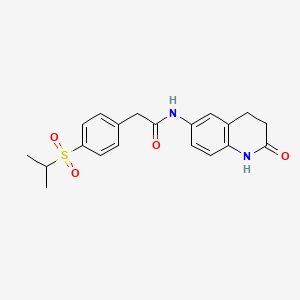

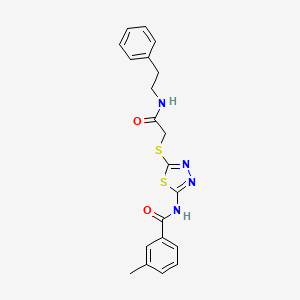
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2423326.png)
![3-[(4-methylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2423328.png)

![2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B2423330.png)

